Cas no 30611-16-6 (2-(4-nitrophenyl)propanal)

2-(4-nitrophenyl)propanal is a versatile organic compound characterized by its nitro group and aldehyde functional group. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound exhibits high purity and stability, making it ideal for sensitive analytical and preparative applications. Its distinct structural features contribute to its reactivity, enabling efficient transformations in organic synthesis.
2-(4-nitrophenyl)propanal structure
2-(4-nitrophenyl)propanal structure
Product Name:2-(4-nitrophenyl)propanal
CAS No:30611-16-6
MF:C9H9NO3
MW:179.172662496567
CID:5823469
PubChem ID:10921094
Update Time:2025-11-01

2-(4-nitrophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde, α-methyl-4-nitro-
    • 2-(4-nitrophenyl)propanal
    • Inchi: 1S/C9H9NO3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-7H,1H3
    • InChI Key: GWTVQIXNFCDZII-UHFFFAOYSA-N
    • SMILES: C1(C(C)C=O)=CC=C([N+]([O-])=O)C=C1

Experimental Properties

  • Density: 1.205±0.06 g/cm3(Predicted)
  • Melting Point: 39 °C
  • Boiling Point: 306.2±25.0 °C(Predicted)

2-(4-nitrophenyl)propanal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1836278-0.05g
2-(4-nitrophenyl)propanal
30611-16-6
0.05g
$959.0 2023-09-19
Enamine
EN300-1836278-0.1g
2-(4-nitrophenyl)propanal
30611-16-6
0.1g
$1005.0 2023-09-19
Enamine
EN300-1836278-0.25g
2-(4-nitrophenyl)propanal
30611-16-6
0.25g
$1051.0 2023-09-19
Enamine
EN300-1836278-0.5g
2-(4-nitrophenyl)propanal
30611-16-6
0.5g
$1097.0 2023-09-19
Enamine
EN300-1836278-1.0g
2-(4-nitrophenyl)propanal
30611-16-6
1g
$1142.0 2023-05-26
Enamine
EN300-1836278-2.5g
2-(4-nitrophenyl)propanal
30611-16-6
2.5g
$2240.0 2023-09-19
Enamine
EN300-1836278-5.0g
2-(4-nitrophenyl)propanal
30611-16-6
5g
$3313.0 2023-05-26
Enamine
EN300-1836278-10.0g
2-(4-nitrophenyl)propanal
30611-16-6
10g
$4914.0 2023-05-26
Enamine
EN300-1836278-1g
2-(4-nitrophenyl)propanal
30611-16-6
1g
$1142.0 2023-09-19
Enamine
EN300-1836278-5g
2-(4-nitrophenyl)propanal
30611-16-6
5g
$3313.0 2023-09-19

Additional information on 2-(4-nitrophenyl)propanal

Introduction to 2-(4-nitrophenyl)propanal (CAS No. 30611-16-6)

2-(4-nitrophenyl)propanal, identified by the Chemical Abstracts Service Number (CAS No.) 30611-16-6, is an organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This aldehyde derivative features a nitro-substituted aromatic ring connected to a propanal moiety, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structural motif of 2-(4-nitrophenyl)propanal consists of a benzene ring bearing a nitro group at the para position, linked to a propyl aldehyde group. This configuration imparts unique electronic and steric properties, which are exploited in multiple chemical transformations and biological assays. The presence of the nitro group enhances reactivity, while the aldehyde functionality allows for further derivatization, making it a valuable building block in medicinal chemistry.

In recent years, 2-(4-nitrophenyl)propanal has been studied for its potential role in the synthesis of bioactive molecules. Researchers have explored its utility in constructing more complex scaffolds, particularly in the development of novel pharmaceuticals. The nitrophenyl moiety is known to interact with biological targets through hydrogen bonding and π-stacking interactions, which can be leveraged to design ligands for enzymes and receptors.

One of the most promising applications of 2-(4-nitrophenyl)propanal lies in its use as a precursor for pharmacophores targeting neurological disorders. Studies have demonstrated that nitroaromatic compounds can modulate neurotransmitter activity, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The aldehyde group in 2-(4-nitrophenyl)propanal provides a handle for further functionalization, allowing chemists to tailor molecular properties for optimal bioactivity.

Advances in computational chemistry have further highlighted the significance of 2-(4-nitrophenyl)propanal as a key intermediate. Molecular modeling studies suggest that derivatives of this compound can exhibit potent inhibitory effects on specific enzymes implicated in inflammation and cancer. By integrating machine learning algorithms with traditional synthetic approaches, researchers are now able to predict and optimize the structure-activity relationships (SAR) of compounds derived from 2-(4-nitrophenyl)propanal, accelerating the drug discovery process.

The synthesis of 2-(4-nitrophenyl)propanal typically involves nitration of 4-methylbenzaldehyde followed by reduction or other functional group interconversions. Recent methodologies have focused on greener synthetic routes, employing catalytic systems that minimize waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

Moreover, 2-(4-nitrophenyl)propanal has found utility in materials science, particularly in the development of organic electronic materials. The electron-withdrawing nature of the nitro group influences charge transport properties, making it relevant for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Ongoing research aims to exploit this compound's electronic characteristics for next-generation optoelectronic applications.

In conclusion, 2-(4-nitrophenyl)propanal (CAS No. 30611-16-6) represents a multifaceted compound with broad implications across synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As scientific understanding progresses, the potential applications of this compound are expected to expand further, driven by innovative synthetic strategies and interdisciplinary collaborations.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.